molecular formula C15H14O5S B1362569 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate CAS No. 7740-04-7

2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate

Cat. No.: B1362569
CAS No.: 7740-04-7
M. Wt: 306.3 g/mol
InChI Key: FCYFTQDINHXGKX-UHFFFAOYSA-N
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Description

2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H14O5S and a molecular weight of 306.34 g/mol . This compound is known for its unique structural features, which include a formyl group, a methoxy group, and a sulfonate ester. It is used in various chemical research and industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate typically involves the reaction of 2-formyl-6-methoxyphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Carboxy-6-methoxyphenyl 4-methylbenzenesulfonate.

    Reduction: 2-Hydroxymethyl-6-methoxyphenyl 4-methylbenzenesulfonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving formyl and methoxy groups.

    Medicine: Investigated for potential pharmacological properties due to its structural features.

    Industry: Applied in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate involves its reactivity with various nucleophiles and electrophiles. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. The sulfonate ester group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2-Formyl-6-methoxyphenol: Lacks the sulfonate ester group, making it less reactive in certain substitution reactions.

    4-Methylbenzenesulfonyl chloride: Contains the sulfonyl chloride group, which is more reactive than the sulfonate ester group.

    2-Hydroxy-6-methoxyphenyl 4-methylbenzenesulfonate: Contains a hydroxyl group instead of a formyl group, altering its reactivity and applications.

Uniqueness

2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate is unique due to the presence of both a formyl group and a sulfonate ester group, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

(2-formyl-6-methoxyphenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5S/c1-11-6-8-13(9-7-11)21(17,18)20-15-12(10-16)4-3-5-14(15)19-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYFTQDINHXGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90314204
Record name 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7740-04-7
Record name NSC281248
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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